molecular formula C17H15Cl2N3O3 B11783904 5-(3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine

5-(3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11783904
M. Wt: 380.2 g/mol
InChI Key: YRUAJHZTLYWCMD-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of chloro, ethoxy, and benzyl groups attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Ether: The reaction of 4-chlorobenzyl chloride with 3-chloro-4-hydroxy-5-ethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the benzyl ether.

    Cyclization: The intermediate product undergoes cyclization with hydrazine hydrate to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

5-(3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(3-chlorobenzyloxy)phenylboronic acid
  • 3-Chloro-N-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzyl}-4-methylaniline

Uniqueness

5-(3-Chloro-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties

Properties

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

5-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C17H15Cl2N3O3/c1-2-23-14-8-11(16-21-22-17(20)25-16)7-13(19)15(14)24-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H2,20,22)

InChI Key

YRUAJHZTLYWCMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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